molecular formula C18H12BrN3O3S B2420461 5-bromo-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide CAS No. 1020979-56-9

5-bromo-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide

Cat. No.: B2420461
CAS No.: 1020979-56-9
M. Wt: 430.28
InChI Key: PRANGJYWSYPXHN-UHFFFAOYSA-N
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Description

5-bromo-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H12BrN3O3S and its molecular weight is 430.28. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

Heterocyclic compounds based on furanone derivatives have shown promising activity against the avian influenza virus (H5N1), highlighting their potential as antiviral agents. The synthesis of novel compounds including pyrazole, pyridazinone, oxadiazole, triazole, thiazolidine, and thioxopyrimidine derivatives has been explored. Among these, certain derivatives demonstrated significant antiviral activity against H5N1, indicating the potential for the development of new antiviral drugs (Flefel et al., 2012).

Anti-Inflammatory and Analgesic Applications

Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory properties. The derivatives showed significant activity in models of pain and inflammation, suggesting their potential use in the treatment of conditions requiring pain management and inflammation reduction (Selvam et al., 2012).

Antimicrobial Applications

New heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties have been synthesized and shown promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus. This highlights the potential of these compounds in combating bacterial infections (Sirakanyan et al., 2015).

Anticancer Applications

Pyrazolopyrimidines derivatives have been developed as anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer treatment and inflammation control. The structure-activity relationship (SAR) of these compounds has been studied, providing insights into their mechanism of action and paving the way for the development of novel cancer therapies (Rahmouni et al., 2016).

Properties

IUPAC Name

5-bromo-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O3S/c1-10-7-16(23)22-13(9-26-18(22)20-10)11-3-2-4-12(8-11)21-17(24)14-5-6-15(19)25-14/h2-9H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRANGJYWSYPXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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